molecular formula C7H11N3O2 B2737605 1-(butan-2-yl)-3-nitro-1H-pyrazole CAS No. 1006952-53-9

1-(butan-2-yl)-3-nitro-1H-pyrazole

Cat. No. B2737605
M. Wt: 169.184
InChI Key: XZAWWVYDCUUBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butan-2-yl)-3-nitro-1H-pyrazole, also known as BNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have unique properties that make it a promising candidate for a range of different research applications. In

Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and characterization of pyrazole derivatives, including compounds structurally related to "1-(butan-2-yl)-3-nitro-1H-pyrazole". These studies often focus on developing new synthetic routes and understanding the chemical and physical properties of these compounds. For example, Rathinamanivannan et al. (2019) investigated the synthesis of 2-pyrazoline derivatives and their potential for antimicrobial and anticancer activities, highlighting the versatility of pyrazole compounds in medicinal chemistry (Rathinamanivannan et al., 2019).

Antimicrobial and Anticancer Studies

Research on pyrazole derivatives also extends to their biological activities. Several studies have evaluated the antimicrobial and anticancer potential of these compounds. The work by Rathinamanivannan et al. (2019) is a case in point, where synthesized pyrazoline derivatives were assessed for their efficacy against bacterial and cancer cells, demonstrating the therapeutic potential of pyrazole-based compounds (Rathinamanivannan et al., 2019).

Material Science and Corrosion Inhibition

Pyrazole compounds have also been explored for their applications in material science and as corrosion inhibitors. Masoumi et al. (2020) synthesized pyrazole ligands and their metal complexes, investigating their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their findings suggest that these compounds can significantly mitigate steel corrosion, underscoring the potential of pyrazole derivatives in industrial applications (Masoumi et al., 2020).

Advanced Materials and Coordination Chemistry

Further research into pyrazole derivatives has led to the development of advanced materials and insights into coordination chemistry. Gupta et al. (2019) studied the coordination behavior of a pyrazole imine-oxime compound with cobalt (II) and nickel (II), revealing unique binding modes and potential applications in catalysis and material science (Gupta et al., 2019).

Safety And Hazards

It is considered hazardous due to its oxidizing properties and skin and eye irritability .

  • Future Directions

    Research on the compound’s applications, potential derivatives, and biological activities could be explored.

    properties

    IUPAC Name

    1-butan-2-yl-3-nitropyrazole
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11N3O2/c1-3-6(2)9-5-4-7(8-9)10(11)12/h4-6H,3H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XZAWWVYDCUUBME-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)N1C=CC(=N1)[N+](=O)[O-]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11N3O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    169.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(butan-2-yl)-3-nitro-1H-pyrazole

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